2,6-Di-tert-butylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₈H₂₄. It features two tert-butyl groups attached to the naphthalene ring at the 2 and 6 positions. This compound is characterized by its high stability due to steric hindrance provided by the bulky tert-butyl groups, which also influence its solubility and reactivity in various chemical environments .
Research has indicated that 2,6-di-tert-butylnaphthalene exhibits antioxidant properties, which may be beneficial in various biological contexts. Its ability to stabilize free radicals makes it a candidate for further studies in pharmacology and toxicology . Additionally, it has been explored for its potential in inhibiting asphaltene precipitation in crude oil systems, which highlights its industrial relevance .
Several methods have been developed for synthesizing 2,6-di-tert-butylnaphthalene:
2,6-Di-tert-butylnaphthalene finds applications across various fields:
Studies have shown that 2,6-di-tert-butylnaphthalene plays a role in stabilizing asphaltenes in crude oil. Molecular dynamics simulations indicate that it effectively inhibits asphaltene aggregation and precipitation, which is crucial for improving oil recovery processes . Its interactions with other hydrocarbons and solvents have also been analyzed to understand its behavior in complex mixtures.
Several compounds share structural similarities with 2,6-di-tert-butylnaphthalene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylnaphthalene | One methyl group on naphthalene | Less sterically hindered than 2,6-di-tert-butylnaphthalene |
| 2,6-Di-tert-butylphenol | Contains a phenolic group | Exhibits different reactivity due to hydroxyl group |
| 3-Methyl-2,6-di-tert-butylnaphthalene | Methyl group at the 3 position | Alters electronic distribution on the naphthalene ring |
| 1,5-Di-tert-butylnaphthalene | tert-Butyl groups at different positions | Different steric effects leading to varied reactivity |
The presence of two bulky tert-butyl groups at the 2 and 6 positions significantly influences the physical and chemical properties of 2,6-di-tert-butylnaphthalene compared to these similar compounds.
Irritant;Environmental Hazard